REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[F:7][C:8]([F:17])([F:16])/[CH:9]=[CH:10]/[C:11]([O:13][CH2:14][CH3:15])=[O:12].C1(C)C=CC(S([CH2:27][N+:28]#[C-:29])(=O)=O)=CC=1>O1CCCC1>[CH2:14]([O:13][C:11]([C:10]1[C:9]([C:8]([F:16])([F:17])[F:7])=[CH:29][NH:28][CH:27]=1)=[O:12])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
8.11 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
FC(/C=C/C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at -60° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with ether and ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid residue
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 1,2-dichloroethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |